![molecular formula C12H12O5S B13184754 (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one CAS No. 85366-68-3](/img/structure/B13184754.png)
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its furanone core, which is substituted with hydroxyl and phenylsulfanyl groups, making it a subject of interest in organic chemistry and medicinal research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one typically involves multi-step organic reactions. One common approach is the use of aldol condensation followed by cyclization and functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high efficiency, reproducibility, and scalability, which are essential for producing the compound in significant quantities for research and commercial applications.
化学反应分析
Types of Reactions
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylsulfanyl groups play crucial roles in binding to enzymes and receptors, modulating their activities. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals.
相似化合物的比较
Similar Compounds
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one: shares similarities with other furanone derivatives and phenylsulfanyl compounds.
(-)-Carvone: A natural compound with similar structural features, known for its bioactive properties.
(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
属性
CAS 编号 |
85366-68-3 |
|---|---|
分子式 |
C12H12O5S |
分子量 |
268.29 g/mol |
IUPAC 名称 |
(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-phenylsulfanylethyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H12O5S/c13-8(6-18-7-4-2-1-3-5-7)11-9(14)10(15)12(16)17-11/h1-5,8,11,13-15H,6H2/t8-,11+/m0/s1 |
InChI 键 |
XZVWHMOTXCKOQQ-GZMMTYOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)SCC(C2C(=C(C(=O)O2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
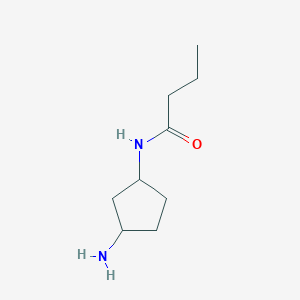

![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
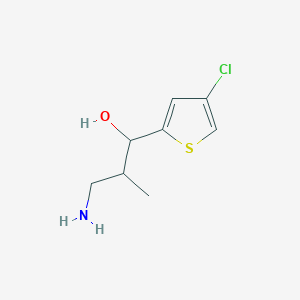
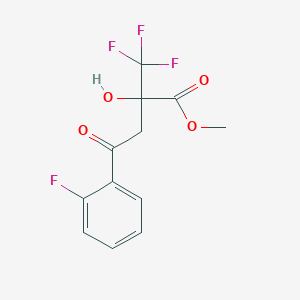
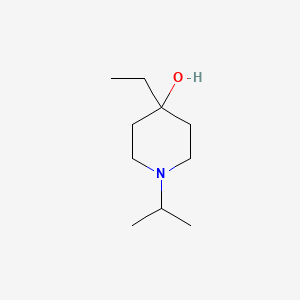
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
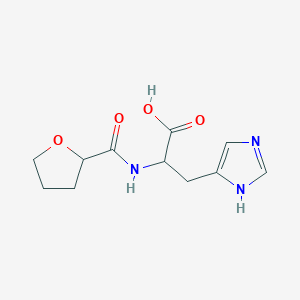
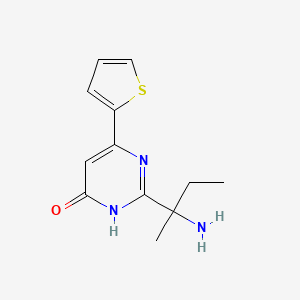
![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)

